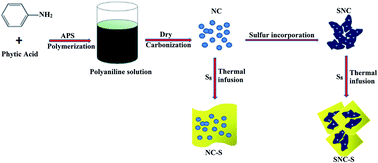In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
RSC Advances Pub Date: 2015-09-10 DOI: 10.1039/C5RA15360C
Abstract
A novel sulfur–nitrogen co-doped carbon material (SNC), which is obtained by taking polyaniline as the nitrogen-containing carbon precursor and then incorporating sulfur atoms in situ as the matrix material for lithium sulfur batteries, is investigated. XPS reveals the formation of strong chemical bonding (–C–S–C– and C–SOx–C (x = 2–4)) in the structure of SNC materials. Moreover, the results demonstrate that SNC–S composites showed higher specific capacity and better cycle performance than the pristine nitrogen co-doped carbon material (NC)/sulfur (NC–S) composites. Except for providing more lithium storage sites due to faradaic reactions, the incorporation of sulfur not only immobilizes the sulfur and polysulfide species, thus improving the interfacial characterization between the electrode and the electrolyte, but also influences the reversible dissolving balance of long-chain polysulfides and suppresses the “shuttle effect”, resulting in better electrochemical behavior. This facile approach of the SNC matrix could provide a practical research direction for lithium sulfur batteries.


Recommended Literature
- [1] Performance enhancement strategy for tetrazoles based on nitrogen–boron bonds†
- [2] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†
- [3] From feedback to chaos in chemical systems
- [4] Iodine doping induced activation of covalent organic framework cathodes for Li-ion batteries†
- [5] Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction
- [6] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [7] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [8] Notices
- [9] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [10] Structural analysis of α-zirconium phosphate/cerium phosphate/graphene oxide nanocomposites with flame-retardant properties in polyvinyl alcohol†










